molecular formula C8H8N2S2 B2589344 6-Ethylthieno[2,3-d]pyrimidine-4-thiol CAS No. 440092-62-6

6-Ethylthieno[2,3-d]pyrimidine-4-thiol

Cat. No.: B2589344
CAS No.: 440092-62-6
M. Wt: 196.29
InChI Key: CCIKQTPISUSOEB-UHFFFAOYSA-N
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Description

6-Ethylthieno[2,3-d]pyrimidine-4-thiol is a useful research compound. Its molecular formula is C8H8N2S2 and its molecular weight is 196.29. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-ethyl-3H-thieno[2,3-d]pyrimidine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S2/c1-2-5-3-6-7(11)9-4-10-8(6)12-5/h3-4H,2H2,1H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCIKQTPISUSOEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)N=CNC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis of 2 Amino 5 Ethylthiophene 3 Carbonitrile:this Foundational Thiophene is Prepared Via the Gewald Reaction.nih.govthe Reaction Involves the One Pot Condensation of Butan 2 One, Malononitrile, and Elemental Sulfur.

Reaction: Butan-2-one + Malononitrile (B47326) + Sulfur

Catalyst/Base: Morpholine (B109124)

Solvent: Ethanol (B145695) or DMF

Conditions: Reflux or microwave irradiation nih.gov

Product: 2-Amino-5-ethylthiophene-3-carbonitrile

Synthesis of 6 Ethylthieno 2,3 D Pyrimidin 4 3h One:this Intermediate is Synthesized by the Cyclization of the Aminothiophene Precursor. a Widely Used and Straightforward Method Involves Heating with Formamide, Which Serves As Both the Reagent and Solvent.jocpr.comnih.gov

Reactant: 2-Amino-5-ethylthiophene-3-carbonitrile

Reagent/Solvent: Formamide (B127407)

Conditions: Reflux for several hours (e.g., 18 hours) nih.gov

Product: 6-Ethylthieno[2,3-d]pyrimidin-4(3H)-one

Structure Activity Relationship Sar Studies and Rational Design of 6 Ethylthieno 2,3 D Pyrimidine 4 Thiol Derivatives

Systematic Derivatization Strategies for the Thienopyrimidine Core

The synthesis of diverse thieno[2,3-d]pyrimidine (B153573) libraries for SAR studies typically begins with the construction of the core heterocyclic system, followed by systematic modifications at various positions. A common and versatile starting point is the Gewald reaction, which provides 2-aminothiophene derivatives that can be further cyclized to form the thienopyrimidin-4-one. nih.govnih.gov This intermediate is then readily converted to the 4-chloro derivative, a key precursor for introducing a wide array of substituents at the 4-position through nucleophilic substitution reactions. mdpi.comnih.gov

Strategies for derivatization often involve:

Annulation of the pyrimidine (B1678525) ring onto a pre-existing thiophene (B33073) : This is a widely used approach where vicinal amino and ester or cyano groups on a thiophene ring are cyclized with various one-carbon synthons. ekb.eg

Modification of a pre-formed thienopyrimidine scaffold : This involves functionalizing the core at positions 2, 4, 5, and 6. For instance, the 4-position can be modified from a 4-oxo or 4-thiol group to introduce amines, ethers, and thioethers. nih.govmdpi.comnih.gov

Building the thiophene ring onto a pyrimidine precursor : Although less common, this strategy provides an alternative route to specific substitution patterns. researchgate.net

A frequent strategy involves the initial synthesis of a thienopyrimidin-4-one derivative, which can then be functionalized at the 4-position. nih.gov For instance, treatment with phosphoryl chloride can yield a 4-chloro intermediate, which serves as a versatile precursor for introducing various nucleophiles. nih.gov

Influence of Substituent Effects on Molecular Recognition and Biological Interactions

The nature, position, and electronic properties of substituents on the 6-Ethylthieno[2,3-d]pyrimidine-4-thiol scaffold profoundly influence its interaction with biological targets.

The substitution at the 6-position of the thieno[2,3-d]pyrimidine core plays a significant role in modulating biological activity. Studies on various thienopyrimidine derivatives have highlighted the importance of this position in establishing key interactions within the binding sites of target proteins.

For instance, in a series of thieno[2,3-d]pyrimidines designed as inhibitors of Fms-like tyrosine kinase 3 (FLT3), modifications at the 6-position were explored to identify effective inhibitors. nih.gov Similarly, research on multitargeted antifolates revealed that 6-substituted thieno[2,3-d]pyrimidines could selectively inhibit enzymes involved in one-carbon metabolism. nih.gov The size and nature of the substituent at C6 can influence selectivity and potency. For example, the introduction of an ethynyl (B1212043) group at the 6-position of certain thienopyrimidines led to the discovery of potent and irreversible inhibitors of ErbB kinases. nih.gov

The 4-position of the thieno[2,3-d]pyrimidine ring is a critical site for modification and has been extensively studied to understand its role in molecular interactions. The 4-thiol group, in particular, offers a versatile handle for introducing a wide range of functionalities through S-alkylation or other coupling reactions. nih.gov

In the context of antiplasmodial agents, the introduction of various substituents at the 4-position of the thieno[3,2-d]pyrimidine (B1254671) core via nucleophilic aromatic substitution and palladium-catalyzed coupling reactions has been explored. mdpi.com These studies revealed that the presence of an alkylamine group at this position could enhance activity, with shorter alkyl chains being preferable. mdpi.com

Furthermore, in the development of inhibitors for Helicobacter pylori, modifications at the 4-position of a phenyl-thienopyrimidine scaffold were systematically evaluated. nih.gov The introduction of different amine-containing side chains at this position led to significant variations in potency, highlighting the importance of this position for establishing key interactions with the target enzyme. Merging structural features from different active compounds at the 4-position has also been a successful strategy to enhance potency. nih.gov

The nature of the substituent at the 4-position can dictate the type of interactions formed. For example, amine groups can act as hydrogen bond donors or acceptors, while aromatic rings can engage in π-stacking interactions. The flexibility and length of the linker connecting the substituent to the core can also influence how the molecule fits into the binding pocket.

For example, in the development of multitargeted antifolates, strategic fluorine substitutions on a 6-substituted thieno[2,3-d]pyrimidine scaffold were designed to explore their influence on transport selectivity, enzyme inhibition, and antitumor activity. nih.gov These modifications, though not directly on the primary interacting groups, were shown to impact the biological properties of the compounds.

Similarly, in a study on dual-stage antiplasmodial derivatives, the modulation of positions 2 and 6 of the thienopyrimidine scaffold was performed, and it was found that a p-tolyl group at position 6 was important for maintaining antiplasmodial activity. mdpi.comnih.gov This indicates that even substituents that are not directly involved in binding can play a crucial role in orienting the molecule correctly within the active site or in modulating its pharmacokinetic properties.

The table below summarizes the impact of substitutions at various positions on the thienopyrimidine core based on findings from different studies.

PositionSubstituent TypeObserved Effect on Biological ActivityReference Target/Activity
2tert-butylamineMaintained antiplasmodial activity. nih.govAntiplasmodial
4AlkylaminesIncreased antiplasmodial activity, with shorter alkyl groups being preferable. mdpi.comAntiplasmodial
4Aryl groups (direct, ether, or thioether linkage)Loss of antiplasmodial activity. nih.govAntiplasmodial
6p-tolyl groupEssential for antiplasmodial activity. nih.govAntiplasmodial
6Ethynyl groupLed to potent, irreversible inhibition of ErbB kinases. nih.govErbB Kinase Inhibition

Pharmacophore Modeling and Ligand-Based Computational Design Principles

Pharmacophore modeling and other ligand-based computational methods are powerful tools in the rational design of novel thieno[2,3-d]pyrimidine derivatives. nih.govnih.gov These approaches are particularly useful when the three-dimensional structure of the biological target is unknown. By analyzing the common structural features of a set of active molecules, a pharmacophore model can be generated, which represents the essential steric and electronic features required for biological activity. nih.gov

For instance, in the development of inhibitors for human farnesyl pyrophosphate synthase (hFPPS), pharmacophore mapping of thienopyrimidine-based monophosphonates provided insights into the requirements for allosteric inhibition. nih.gov Similarly, pharmacophore modeling has been employed in the virtual screening for new VEGFR-2 kinase inhibitors, a class of enzymes for which thienopyrimidines have shown inhibitory activity. nih.gov

Ligand-based design principles often involve:

Identifying a common pharmacophore : This involves aligning a series of active compounds and identifying shared features such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.

3D-QSAR (Quantitative Structure-Activity Relationship) : This method correlates the 3D properties of molecules with their biological activity to build a predictive model.

Scaffold hopping : This involves replacing the core scaffold of a known active compound with a different one (like the thieno[2,3-d]pyrimidine core) while retaining the key pharmacophoric features.

These computational approaches can guide the synthesis of new derivatives by prioritizing compounds that are most likely to be active, thus saving time and resources in the drug discovery process. For example, molecular docking studies are often used to predict the binding mode of designed compounds within the active site of a target protein, helping to rationalize observed SAR and guide further optimization. nih.govmdpi.com

Identification and Validation of Molecular Targets

In vitro studies have been instrumental in identifying and validating the molecular targets of this compound analogues. These investigations have revealed a diverse range of enzymatic inhibition, highlighting the potential of this chemical scaffold in targeting key proteins involved in various disease processes.

Comprehensive Kinase Inhibition Profiles (e.g., VEGFR-2, ErbB Family, PI3K, DHFR, TS)

Thieno[2,3-d]pyrimidine derivatives have demonstrated potent inhibitory activity against a variety of kinases and enzymes crucial for cell signaling and proliferation.

VEGFR-2: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Several studies have identified thieno[2,3-d]pyrimidine-based derivatives as potent inhibitors of VEGFR-2 kinase. nih.govnih.gov For instance, certain analogues have shown strong in vitro abilities to inhibit VEGFR-2, with some compounds exhibiting IC50 values in the sub-micromolar range, comparable to the established VEGFR-2 inhibitor sorafenib. nih.gov

ErbB Family: The ErbB family of receptor tyrosine kinases, including EGFR (ErbB-1) and Her2 (ErbB-2), are pivotal in cell growth and proliferation, and their dysregulation is a hallmark of many cancers. 6-ethynylthieno[2,3-d]pyrimidin-4-anilines have been identified as potent inhibitors of EGFR and ErbB-2. nih.gov Some of these compounds have been shown to form covalent adducts with a conserved cysteine residue near the ATP binding pocket of these kinases, leading to irreversible inhibition.

PI3K: The Phosphoinositide 3-kinase (PI3K) signaling pathway is another critical regulator of cell growth, survival, and metabolism that is frequently mutated in cancer. Novel 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives have been designed and synthesized as anti-PI3K agents. semanticscholar.org In vitro enzymatic assays have shown that specific analogues can significantly inhibit PI3K isoforms, particularly PI3Kβ and PI3Kγ. semanticscholar.org

DHFR and TS: Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS) are essential enzymes in the folate metabolic pathway, which is responsible for the synthesis of nucleotides required for DNA replication. A significant breakthrough has been the development of 2-amino-4-oxo-5-substituted-6-ethyl-thieno[2,3-d]pyrimidines as dual inhibitors of human TS and DHFR. nih.gov One such compound, N-{4-[(2-amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)thio]benzoyl}-L-glutamic acid, demonstrated excellent dual inhibitory activity with an IC50 of 54 nM against human TS and 19 nM against human DHFR. nih.gov The 6-ethyl substitution was found to significantly increase both the potency and the spectrum of tumor cell inhibition in vitro compared to its 6-methyl counterpart. nih.gov

Interactive Data Table: Kinase and Enzyme Inhibition by Thieno[2,3-d]pyrimidine Analogues

Compound ClassTargetIC50 (nM)Reference
2-amino-6-ethyl-5-thio-thieno[2,3-d]pyrimidineHuman Thymidylate Synthase (TS)54 nih.gov
2-amino-6-ethyl-5-thio-thieno[2,3-d]pyrimidineHuman Dihydrofolate Reductase (DHFR)19 nih.gov
Thieno[2,3-d]pyrimidine derivative 22VEGFR-2580 nih.gov
Thieno[2,3-d]pyrimidine derivative 6Acetylcholinesterase (AChE)199 ekb.eg
Thieno[2,3-d]pyrimidine-4-one derivative 20Dihydrofolate Reductase (DHFR)200 nih.gov

Studies on Other Enzyme Inhibition (e.g., Pteridine Reductase 1, Cholinesterase)

Beyond kinases, the inhibitory potential of thieno[2,3-d]pyrimidine analogues extends to other classes of enzymes.

Cholinesterase: Acetylcholinesterase (AChE) is a key enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. Thieno[2,3-d]pyrimidines have emerged as a novel scaffold for the development of AChE inhibitors. ekb.eg Certain synthesized compounds have displayed potent inhibitory activity, with one analogue exhibiting an IC50 of 0.199 µM. ekb.eg Molecular docking studies suggest that these compounds interact with key residues in the AChE active site through π–π stacking and hydrogen bonding. ekb.eg

Pteridine Reductase 1: To date, specific in vitro studies focusing on the inhibition of Pteridine Reductase 1 by this compound analogues have not been extensively reported in the available scientific literature.

In Vitro Cellular Activity Studies

The molecular inhibitory activities of this compound analogues translate into significant effects at the cellular level, as demonstrated by a range of in vitro assays.

Analysis of Antiproliferative Effects on Human Cancer Cell Lines

A substantial body of research has focused on the antiproliferative effects of thieno[2,3-d]pyrimidine derivatives against a wide array of human cancer cell lines. These compounds have consistently demonstrated the ability to inhibit the growth of various tumor cells. For example, 2-alkyl-4-amino-thieno[2,3-d]pyrimidines have shown notable activity against breast cancer cell lines such as MCF-7 and MDA-MB-231. mdpi.com Similarly, other derivatives have exhibited potent cytotoxic effects against colon cancer (HCT-116), liver cancer (HepG2), and various other cancer cell lines. nih.govnih.gov The antiproliferative activity is often linked to the inhibition of key cellular targets, as discussed in the previous section.

Interactive Data Table: Antiproliferative Activity of Thieno[2,3-d]pyrimidine Analogues

Compound ClassCell LineIC50 (µM)Reference
2-Ethyl-4-amino-thieno[2,3-d]pyrimidine 4MDA-MB-23162.86 mdpi.com
Thienopyrimidine 3MCF-713.42 mdpi.com
Thieno[2,3-d]pyrimidine derivative 22MCF-711.32 nih.gov
Thieno[2,3-d]pyrimidine derivative 22HepG216.66 nih.gov
Hexahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidine 8Topoisomerase II41.67 nih.gov

Investigation of Antimicrobial Spectrum and Potency (e.g., against Mycobacterium tuberculosis)

The thieno[2,3-d]pyrimidine scaffold has also been explored for its antimicrobial properties. Thienopyrimidine derivatives have shown potential as anti-infective agents, with activity reported against bacteria, fungi, and parasites. nih.gov Notably, research has highlighted the potential of these compounds against Mycobacterium tuberculosis, the causative agent of tuberculosis. While specific data on this compound itself is limited, the broader class of thienopyrimidines has been investigated for this application. nih.gov Additionally, certain N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides have demonstrated good activity against strains of Staphylococcus aureus and Bacillus subtilis. researchgate.net

Modulation of Antiviral and Anti-inflammatory Pathways

The immunomodulatory and antiviral potential of thieno[2,3-d]pyrimidine analogues is an emerging area of investigation.

Anti-inflammatory Pathways: Thieno[2,3-d]pyrimidine analogues have been investigated for their anti-inflammatory properties. nih.govresearchgate.netresearchgate.net Some derivatives have shown the ability to inhibit phosphodiesterase 4 (PDE4), an enzyme involved in the inflammatory cascade, leading to a dose-dependent inhibition of TNF-α. rsc.org Other studies have demonstrated that certain thieno[2,3-d]pyrimidines can significantly reduce carrageenan-induced paw edema in in vivo models, an effect that is correlated with a decrease in the concentration of prostaglandin (B15479496) E2 (PGE2) in the blood serum. nih.gov

Antiviral Pathways: The structural similarity of thieno[2,3-d]pyrimidines to purine (B94841) nucleosides has prompted investigations into their antiviral activities. nih.gov Several thienopyrimidine derivatives have been synthesized and evaluated as potential antiviral agents. While the specific mechanisms of action and the modulation of particular antiviral pathways are still under active investigation, the initial findings suggest that this class of compounds holds promise for the development of novel antiviral therapies.

Elucidation of Molecular Mechanisms of Action

The therapeutic potential of this compound and its analogues stems from their intricate interactions at a molecular level. Researchers have focused on elucidating these mechanisms to understand their anticancer properties, detailing everything from direct protein binding to the modulation of complex intracellular signaling networks. This exploration provides a foundational understanding of their efficacy and selectivity.

The interaction between thienopyrimidine analogues and their protein targets is a critical determinant of their biological activity. These interactions can be transient, involving non-covalent forces, or permanent through the formation of covalent bonds.

Covalent Interactions: Certain thienopyrimidine derivatives have been engineered as irreversible inhibitors. For instance, acetylenic thienopyrimidines can form a covalent bond with a conserved cysteine residue near the ATP binding pocket of ErbB family kinases like the Epidermal Growth Factor Receptor (EGFR). nih.gov An X-ray crystal structure of an acetylenic thienopyrimidine complexed with ErbB-4 revealed a covalent bond between the terminal carbon of the compound's acetylene (B1199291) moiety and the sulfhydryl group of Cys-803. nih.gov The proposed mechanism involves the initial non-covalent binding of the compound, which positions the acetylene group to allow a basic amine on the inhibitor to assist in the deprotonation of the cysteine's thiol group, facilitating a nucleophilic attack and covalent bond formation. nih.gov

Non-Covalent Interactions: The binding of thienopyrimidine analogues to their targets is often stabilized by a network of non-covalent interactions, including hydrogen bonds, hydrophobic contacts, and π–π stacking.

Hydrogen Bonds: Molecular docking studies of 6-substituted thieno[2,3-d]pyrimidines with Folate Receptor α (FRα) show that the 2-amino group, N3, and 4-oxo group of the pyrimidine ring are crucial for forming hydrogen bonds with key residues such as Asp81, Ser174, and Arg103. nih.gov Similarly, when docked with human 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICARFTase), these same groups form hydrogen bonds with residues like Asp546, Asn489, and Asn547. nih.gov

Hydrophobic and π–π Stacking Interactions: Hydrophobic interactions play a significant role in the binding affinity and selectivity of these compounds. The 6-methyl group of one thieno[2,3-d]pyrimidine analogue makes important hydrophobic contacts with Trp109 in human thymidylate synthase (TS) and Val115 in human dihydrofolate reductase (DHFR). nih.gov Furthermore, the thieno[2,3-d]pyrimidine scaffold itself can engage in π–π stacking interactions with aromatic residues like Phe315 in AICARFTase and Tyr85 and Trp171 in FRα, further anchoring the ligand in the binding pocket. nih.gov

Interaction TypeThienopyrimidine MoietyTarget ProteinInteracting ResiduesReference
Covalent Bond6-ethynyl groupErbB-4 / EGFRCys-803 / Cys-797 nih.gov
Hydrogen Bond2-amino, N3, 4-oxoFolate Receptor αAsp81, Ser174, Arg103 nih.gov
Hydrogen Bond2-amino, N3, 4-oxoAICARFTaseAsp546, Asn489, Asn547 nih.gov
Hydrophobic Contact6-methyl groupHuman DHFRVal115 nih.gov
π–π StackingThienopyrimidine scaffoldAICARFTasePhe315 nih.gov

Beyond direct enzyme inhibition, thienopyrimidine analogues exert their anticancer effects by profoundly impacting intracellular signaling pathways that govern cell proliferation and survival. A primary mechanism is the disruption of the cell cycle and the induction of programmed cell death (apoptosis).

Studies have shown that novel thieno[2,3-d]pyrimidine derivatives can induce cell cycle arrest at the G2/M phase. nih.govresearchgate.netnih.gov This arrest prevents cancer cells from proceeding through mitosis, ultimately halting their proliferation. For example, compound 9c, a 2-substituted hexahydrocycloocta nih.govnih.gov thieno[2,3-d]pyrimidine, was found to cause a significant accumulation of MDA-MB-468 breast cancer cells in the G2/M phase. nih.gov

Following cell cycle arrest, many of these compounds trigger apoptosis. This is often observed as an accumulation of cells in the pre-G1 phase of the cell cycle, which corresponds to cellular DNA fragmentation, a hallmark of apoptosis. nih.govnih.gov The induction of apoptosis by thienopyrimidine derivative 6j in HCT116 and OV2008 cancer cell lines was a predominant mechanism of cell death. nih.gov Further mechanistic studies on another analogue, compound 20, revealed that its apoptotic effect was mediated by a significant increase in the levels of executioner caspases, specifically caspase-3 and caspase-9. nih.gov Some derivatives also induce cell death through alternative pathways, such as mitotic catastrophe, which can be triggered when apoptosis is compromised. nih.gov Additionally, certain analogues have been identified as downstream inhibitors of the β-catenin-dependent Wnt-pathway, a critical signaling cascade often dysregulated in cancer. frontiersin.org

Compound ClassCellular EffectAffected Cell LineKey FindingsReference
Thieno[2,3-d]pyrimidine (Cmpd 9c)Cell Cycle Arrest & ApoptosisMDA-MB-468 (Breast)Arrest at G2/M phase; accumulation in pre-G1 phase. nih.gov
Thieno[2,3-d]pyrimidine (Cmpd 6j)Apoptosis & Mitotic CatastropheHCT116 (Colon), OV2008 (Ovarian)Induces apoptosis and mitotic catastrophe as an alternative death mechanism. nih.gov
Thieno[2,3-d]pyrimidine-4-one (Cmpd 20)Cell Cycle Arrest & ApoptosisSNB-75 (CNS)Arrest at G2/M phase; increased caspase-3 and caspase-9 levels. nih.gov
Thienopyrimidine ScaffoldWnt-Pathway InhibitionHCC1395, MDA-MB-468 (TNBC)Act as downstream inhibitors of the β-catenin-dependent Wnt-pathway. frontiersin.org

A crucial aspect of modern anticancer drug design is achieving selectivity for tumor cells over healthy tissues. Analogues of this compound have been developed with unique mechanisms that confer such selectivity.

The primary mechanism for this tumor-selective targeting is the exploitation of differential transporter expression. Many 6-substituted thieno[2,3-d]pyrimidine antifolates are designed to be excellent substrates for high-affinity folate receptors (FRs), particularly FRα and FRβ, which are frequently overexpressed on the surface of various cancer cells (e.g., ovarian, kidney, lung). nih.govnih.gov Crucially, these same compounds are engineered to be poor substrates for the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT), the primary folate transporters in most normal tissues. nih.govnih.gov This transport specificity results in the selective uptake and accumulation of the cytotoxic drug in FR-expressing tumor cells, sparing normal cells that rely on RFC and PCFT. nih.govnih.gov

Another layer of selectivity comes from targeting multiple enzymes within a specific metabolic pathway. Several 6-substituted thieno[2,3-d]pyrimidines have been identified as dual inhibitors of both glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase) and AICARFTase, two key enzymes in the de novo purine biosynthesis pathway. nih.govnih.gov Targeting two enzymes simultaneously may not only enhance efficacy but could also contribute to a more profound and selective disruption of purine synthesis in rapidly dividing cancer cells. nih.gov

Review of Potential Biological and Pharmacological Relevance

Strategic Approaches to Thienopyrimidine Ring Construction

The synthesis of the thieno[2,3-d]pyrimidine core can be broadly categorized into two main strategic approaches: the annulation of a pyrimidine (B1678525) ring onto a pre-existing thiophene derivative, and the construction of a thiophene ring onto a pyrimidine precursor.

Pyrimidine Ring Annulation onto Thiophene Derivatives

The most prevalent and versatile strategy for the synthesis of thieno[2,3-d]pyrimidines involves the construction of the pyrimidine ring onto a suitably functionalized thiophene. This approach typically starts with the synthesis of a 2-aminothiophene derivative, which serves as a crucial building block.

A cornerstone of this methodology is the Gewald reaction , a multicomponent reaction that provides a straightforward route to highly substituted 2-aminothiophenes. researchgate.netorganic-chemistry.org For the synthesis of the precursor to this compound, the Gewald reaction would involve the condensation of a ketone bearing an ethyl group (e.g., 2-pentanone), an activated nitrile such as malononitrile (B47326), and elemental sulfur in the presence of a basic catalyst. This would yield 2-amino-5-ethyl-4-methylthiophene-3-carbonitrile, a key intermediate.

ReactantsCatalystProductReference
2-Pentanone, Malononitrile, SulfurMorpholine (B109124) or Triethylamine2-amino-5-ethyl-4-methylthiophene-3-carbonitrile researchgate.net

Once the 2-aminothiophene-3-carbonitrile (B183302) is obtained, the pyrimidine ring can be annulated through various cyclization strategies. A common method involves reaction with a one-carbon synthon. For instance, treatment with formamide (B127407) at elevated temperatures leads to the formation of the corresponding thieno[2,3-d]pyrimidin-4-amine. To achieve the desired 4-thiol functionality, the 2-aminothiophene precursor can be cyclized with reagents such as carbon disulfide or isothiocyanates. ekb.eg Reaction with carbon disulfide in a suitable solvent like pyridine (B92270) or DMF would lead to the formation of a dithiocarbamate (B8719985) intermediate, which upon intramolecular cyclization and tautomerization, would yield the 6-ethylthieno[2,3-d]pyrimidine-4-thione.

Alternatively, the corresponding 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one can be synthesized first, for example, by cyclizing the 2-amino-5-ethylthiophene-3-carboxylate with formamide. The resulting "one" can then be converted to the "thione" (thiol) by treatment with a thionating agent like Lawesson's reagent or phosphorus pentasulfide. nih.govorganic-chemistry.org

Thiophene PrecursorReagentProductReference
2-amino-5-ethylthiophene-3-carbonitrileCarbon DisulfideThis compound ekb.eg
6-Ethylthieno[2,3-d]pyrimidin-4(3H)-oneLawesson's ReagentThis compound nih.govorganic-chemistry.org

Thiophene Ring Annulation onto Pyrimidine Derivatives

An alternative, though less common, approach is the construction of the thiophene ring onto a pre-functionalized pyrimidine scaffold. This strategy often involves the Thorpe-Ziegler cyclization. In this approach, a pyrimidine derivative bearing two adjacent reactive groups, typically a nitrile and a methylene (B1212753) group activated by an adjacent electron-withdrawing group, is used as the starting material.

For the synthesis of a 6-ethyl substituted thienopyrimidine, one could envision a pyrimidine with a cyanomethylthio group at one position and a suitable activating group at the adjacent carbon. Intramolecular cyclization under basic conditions would then lead to the formation of the fused thiophene ring. While this method is synthetically viable, its application is often limited by the accessibility of the appropriately substituted pyrimidine precursors.

Contemporary Synthetic Transformations for this compound

Modern organic synthesis has introduced several powerful techniques that have been applied to the synthesis of thienopyrimidines, offering advantages in terms of efficiency, selectivity, and environmental impact.

Palladium-Catalyzed Coupling Reactions for Functionalization

Palladium-catalyzed cross-coupling reactions are a powerful tool for the functionalization of heterocyclic cores, including thieno[2,3-d]pyrimidines. researchgate.net While direct palladium-catalyzed ethylation of a pre-formed 6-halothieno[2,3-d]pyrimidine ring is a plausible strategy, it is more common to see these methods used for the introduction of aryl or other complex substituents.

For the synthesis of this compound, a retrosynthetic approach could involve the synthesis of a 6-halothieno[2,3-d]pyrimidine-4-thiol derivative. This halogenated intermediate could then be subjected to a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, with an appropriate ethylating agent like ethylboronic acid or tetraethyltin. However, the more direct approach of incorporating the ethyl group at the thiophene synthesis stage via the Gewald reaction is often more efficient.

Palladium catalysis can also be employed in C-H activation/functionalization reactions, which offer a more atom-economical approach to modifying the heterocyclic core. rsc.org

SubstrateReagentCatalystProductReference
6-Bromo-thieno[2,3-d]pyrimidine-4-thiolEthylboronic acidPd(PPh3)4This compound researchgate.net

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates, increasing yields, and often improving product purity. nih.govresearchgate.net The synthesis of thieno[2,3-d]pyrimidines and their precursors can be significantly enhanced by the use of microwave irradiation.

The Gewald reaction, for example, can be performed under microwave conditions, often leading to shorter reaction times and higher yields compared to conventional heating. researchgate.net Similarly, the cyclization of 2-aminothiophenes with various reagents to form the pyrimidine ring can be expedited using microwave heating. For instance, the reaction of a 2-aminothiophene with an isothiocyanate to form a 2-thioxo-thieno[2,3-d]pyrimidine can be completed in minutes under microwave irradiation, whereas conventional heating might require several hours. ekb.eg

The thionation of 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one with Lawesson's reagent can also be efficiently carried out using microwave assistance, reducing reaction times and potentially minimizing the formation of byproducts. organic-chemistry.org

Reaction StepConditionsAdvantageReference
Gewald ReactionMicrowave IrradiationShorter reaction time, higher yield researchgate.net
Pyrimidine Ring CyclizationMicrowave IrradiationRapid synthesis ekb.eg
Thionation with Lawesson's ReagentMicrowave IrradiationReduced reaction time organic-chemistry.org

Development of One-Pot Multicomponent Reaction Protocols

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single synthetic operation, without the need for isolating intermediates. nih.govnih.gov The Gewald reaction is a classic example of an MCR.

Building upon the principles of MCRs, more elaborate one-pot procedures for the synthesis of functionalized thieno[2,3-d]pyrimidines have been developed. For instance, a one-pot synthesis could involve the in-situ formation of the 2-aminothiophene via a Gewald-type reaction, followed by the addition of a cyclizing agent to form the pyrimidine ring in the same reaction vessel. Such a protocol for the synthesis of this compound would involve the reaction of 2-pentanone, malononitrile, and sulfur, followed by the addition of a reagent like carbon disulfide, all in a single pot. This approach offers significant advantages in terms of operational simplicity, time, and resource efficiency. nih.govnih.gov

Exploration of Green Chemistry Principles in the Synthesis of Thienopyrimidine Derivatives

The integration of green chemistry principles into synthetic organic chemistry aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. In the synthesis of thienopyrimidine derivatives, microwave-assisted synthesis has emerged as a prominent green technique, offering significant advantages over conventional heating methods. scielo.br

Microwave irradiation can dramatically accelerate reaction rates, leading to substantially shorter reaction times and often resulting in higher product yields. nih.govresearchgate.net This is evident in various steps of thienopyrimidine synthesis, from the initial formation of the thiophene ring to the construction of the final fused pyrimidine system. nih.govresearchgate.net For instance, the condensation of 2-aminothiophene derivatives with reagents like isothiocyanates can be accomplished in minutes under microwave irradiation, compared to several hours required for conventional refluxing. nih.govmdpi.com This efficiency reduces energy consumption and the potential for side-product formation. wikipedia.org Furthermore, solvent-free or "neat" reactions can sometimes be employed under microwave conditions, completely eliminating the need for potentially hazardous solvents and simplifying product workup. nih.gov

Below is a comparative table illustrating the advantages of microwave-assisted synthesis over conventional methods for key reactions in the thienopyrimidine synthesis pathway.

Reaction StepConventional MethodMicrowave-Assisted MethodReference
Gewald Reaction (Thiophene formation)Reflux in ethanol (B145695) or DMF for several hours.Heating at 70°C for 20 minutes. nih.gov
Thienylthiourea FormationRefluxing for extended periods.Irradiation (600 W) for 45 seconds. mdpi.com
Pyrimidine Ring Cyclization (Dimroth Rearrangement)Refluxing in formamide for 18 hours.Heating at 150°C for 1 hour. nih.gov
Nucleophilic Substitution on 4-chloro derivativeHeating in ethanol for several hours.Heating at 150°C for 1 hour. nih.gov

Mechanistic Investigations of Complex Reaction Pathways in Thienopyrimidine Synthesis

The synthesis of the thieno[2,3-d]pyrimidine core involves a series of mechanistically intricate steps, beginning with the formation of a polysubstituted 2-aminothiophene.

The most common route to this key intermediate is the Gewald reaction . organic-chemistry.orgnih.gov This is a multi-component condensation that typically involves a ketone or aldehyde, an activated nitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur, in the presence of a base like morpholine or triethylamine. arkat-usa.orgnih.gov

The mechanism of the Gewald reaction proceeds through several stages: wikipedia.org

Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the ketone (e.g., butan-2-one for the synthesis of a 5-ethylthiophene precursor) and the active methylene nitrile. This step forms a stable α,β-unsaturated nitrile intermediate. arkat-usa.org

Michael Addition of Sulfur: Elemental sulfur adds to the β-carbon of the unsaturated intermediate. The precise mechanism of this addition is complex, but it is thought to involve a thiirane-like intermediate.

Intramolecular Cyclization and Tautomerization: The sulfur-adduct then undergoes an intramolecular cyclization, where the sulfur attacks the nitrile group. This is followed by a tautomerization step to yield the final, stable 2-aminothiophene ring. wikipedia.org

Once the 2-aminothiophene-3-carbonitrile is formed, the subsequent construction of the pyrimidine ring is typically achieved by reaction with a one-carbon synthon. A common method involves heating with formamide. nih.gov The mechanism is as follows:

Amide Formation: The amino group of the thiophene reacts with formamide to form an N-formyl intermediate.

Intramolecular Cyclization: Under high temperatures, the molecule undergoes an intramolecular cyclization where the nitrogen of the formyl group attacks the carbon of the nitrile group.

Tautomerization: A final tautomerization step yields the aromatic 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one.

Synthesis of Advanced Key Intermediates for Downstream Derivatization of this compound

The synthesis of this compound and its analogues relies on the strategic preparation of key intermediates that allow for diversification at various positions of the heterocyclic core. The most critical intermediates are the initial thiophene, the corresponding pyrimidin-4-one, and the highly reactive 4-chloro derivative.

Computational and Theoretical Investigations of 6 Ethylthieno 2,3 D Pyrimidine 4 Thiol Systems

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is frequently used to predict the interaction between a small molecule ligand and a protein target. For derivatives of the thieno[2,3-d]pyrimidine (B153573) scaffold, molecular docking studies have been instrumental in identifying potential biological targets and elucidating binding mechanisms.

The binding affinity, often expressed as a docking score or in kcal/mol, indicates the strength of the interaction. For example, docking studies of some thieno[2,3-d]pyrimidin-4(3H)-one derivatives against DNA and the 3ERT protein have shown binding affinities ranging from -6.3 to -7.0 kcal/mol, suggesting stable binding. wum.edu.pkbohrium.com These computational predictions are vital for structure-activity relationship (SAR) studies, helping to rationalize the observed biological activities and to design new derivatives with improved potency. researchgate.net

Table 1: Examples of Molecular Docking Targets for Thienopyrimidine Derivatives
Potential Protein TargetTherapeutic AreaKey Interacting Residues (Examples)Reference
EGFR Tyrosine KinaseAnticancerMet769 nih.gov
B. anthracis DHPSAntimicrobial- nih.gov
DNAAnticancer- wum.edu.pkbohrium.com
VEGFR-2 KinaseAnticancer- researchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These methods provide a deeper understanding of molecular structure, stability, and reactivity.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity and kinetic stability. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy (EHOMO) is associated with the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons.

The energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. tandfonline.com For thienopyrimidine derivatives, DFT calculations have shown that the HOMO and LUMO energies, and thus the energy gap, can be influenced by the nature and position of substituents on the core scaffold. tandfonline.com Theoretical studies on related pyrimidine (B1678525) compounds have shown that these calculations provide valuable insights into the molecule's electronic stability. sciety.org

Table 2: Conceptual DFT Reactivity Descriptors
ParameterFormulaDescription
HOMO Energy (EHOMO)-Electron-donating ability
LUMO Energy (ELUMO)-Electron-accepting ability
Energy Gap (ΔE)ELUMO – EHOMOChemical reactivity and kinetic stability

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. scispace.com It is a valuable tool for predicting how molecules will interact with each other, particularly in biological systems. researchgate.net The MEP map uses a color scale to indicate different potential values: red regions represent areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions indicate areas of low electron density (positive potential), susceptible to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.

For a molecule like 6-Ethylthieno[2,3-d]pyrimidine-4-thiol, an MEP map would likely show negative potential (red) around the nitrogen atoms of the pyrimidine ring and the sulfur atom of the thiol group, indicating these are sites for hydrogen bond acceptance. Conversely, the hydrogen atom of the thiol group would likely exhibit a positive potential (blue), making it a hydrogen bond donor site. Understanding this charge distribution helps in predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are fundamental to ligand-receptor binding. scispace.comresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the conformational changes and stability of the ligand-protein complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the flexibility of the ligand and the protein and to assess the stability of their interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying the physicochemical properties (descriptors) that are most influential for a compound's activity, QSAR models can be used to predict the activity of newly designed molecules.

For thienopyrimidine derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed. nih.gov These studies correlate the biological activity of a set of molecules with their 3D properties, such as steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. For example, a QSAR study on thieno[3,2-d]pyrimidines as phosphodiesterase IV inhibitors generated statistically valid models that could predict the affinity of related compounds. nih.gov The resulting contour maps from these analyses provide a visual guide for designing more potent inhibitors, indicating where bulky groups, positive or negative charges, or hydrophobic moieties would be favorable or unfavorable for activity.

In Silico Prediction of Theoretical Pharmacokinetic Parameters (e.g., ADME)

The success of a drug candidate depends not only on its biological activity but also on its pharmacokinetic properties: Absorption, Distribution, Metabolism, and Excretion (ADME). In silico ADME prediction tools are widely used in the early stages of drug discovery to filter out compounds with poor pharmacokinetic profiles, thus saving time and resources. sifisheriessciences.comresearchgate.net

For thienopyrimidine derivatives, computational tools can predict various ADME-related properties. A common starting point is the assessment of "drug-likeness" using criteria such as Lipinski's Rule of Five. sifisheriessciences.com This rule suggests that orally active drugs generally have a molecular weight ≤ 500 Da, a logP ≤ 5, ≤ 5 hydrogen bond donors, and ≤ 10 hydrogen bond acceptors. Studies on various pyrimidine and thienopyrimidine compounds have shown that many derivatives adhere to these rules, indicating a potential for good oral bioavailability. nih.govmdpi.com Other parameters, such as polar surface area (PSA), which is related to cell permeability, and the prediction of metabolism by cytochrome P450 enzymes, can also be computationally estimated to build a comprehensive pharmacokinetic profile. researchgate.net

Table 3: Lipinski's Rule of Five Parameters for ADME Prediction
ParameterFavorable Range for Oral BioavailabilityRelevance
Molecular Weight (MW)≤ 500 DaAffects size-related diffusion and transport.
LogP (Octanol-water partition coefficient)≤ 5Measures lipophilicity, affecting membrane permeability.
Hydrogen Bond Donors≤ 5Influences solubility and membrane passage.
Hydrogen Bond Acceptors≤ 10Influences solubility and membrane passage.

Advanced Spectroscopic and Crystallographic Characterization of 6 Ethylthieno 2,3 D Pyrimidine 4 Thiol and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules in solution. For 6-Ethylthieno[2,3-d]pyrimidine-4-thiol, ¹H and ¹³C NMR spectroscopy provide definitive evidence for its covalent structure and can be used to study its interactions with other molecules. nih.gov

In the ¹H NMR spectrum, the ethyl group at the 6-position gives rise to a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, resulting from spin-spin coupling with each other. The protons on the fused heterocyclic ring system appear in the aromatic region of the spectrum. A key resonance is that of the thiol (-SH) proton, which typically appears as a singlet and its chemical shift can be sensitive to solvent, concentration, and temperature due to hydrogen bonding. nih.govrsc.org In analogous pyrimidine (B1678525) compounds, exchangeable protons like those on NH groups can appear as broad signals at lower fields (e.g., δ 12.82 ppm). nih.gov

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum would show distinct signals for the two carbons of the ethyl group, the carbons of the thieno[2,3-d]pyrimidine (B153573) core, including the C=S carbon (in the thione tautomer) which would appear significantly downfield (e.g., δ 176.30 ppm for a C=S group in a related pyrimidine). nih.gov The unambiguous assignment of all proton and carbon resonances can be achieved using two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation). researchgate.net These techniques are invaluable for confirming connectivity and studying the conformation of the molecule and its complexes.

Proton (¹H) Expected Chemical Shift (δ, ppm) Multiplicity
CH₃ (ethyl)~1.3Triplet (t)
CH₂ (ethyl)~2.8Quartet (q)
Thiophene (B33073) H~7.2-7.5Singlet (s)
Pyrimidine H~8.5Singlet (s)
SH (thiol)Variable (e.g., 3-5)Singlet (s)
Carbon (¹³C) Expected Chemical Shift (δ, ppm)
CH₃ (ethyl)~15
CH₂ (ethyl)~25
Thienopyrimidine Core~110-160
C-S (thiol/thione)~170-180

X-ray Crystallography of the Compound and its Co-Crystals with Biological Targets for Structural Insights

X-ray crystallography provides unparalleled, high-resolution data on the atomic arrangement of a compound in its solid state. While the specific crystal structure for this compound is not detailed in the available literature, extensive crystallographic work has been performed on closely related thieno[2,3-d]pyrimidine derivatives, allowing for robust structural inferences. nih.govrsc.orgmdpi.com

These studies consistently show that the fused thieno[2,3-d]pyrimidine ring system is nearly planar. researchgate.net Analysis of related structures reveals that intermolecular interactions, such as hydrogen bonding and π–π stacking, are crucial in stabilizing the crystal packing. researchgate.net For instance, in co-crystals of a 6-ethylthieno[2,3-d]pyrimidine analogue with the enzyme dihydrofolate reductase (DHFR), the thieno[2,3-d]pyrimidine ring was shown to bind in the folate binding site, demonstrating a "folate" mode of interaction. nih.gov This structural insight is critical for understanding the mechanism of action and for the rational design of more potent enzyme inhibitors. The ethyl group at the C-6 position has been shown to enhance the potency and spectrum of tumor inhibition compared to smaller alkyl groups, an effect that can be rationalized through detailed analysis of its interactions within the enzyme's active site. nih.gov

The analysis of crystal structures of related compounds also provides key information on bond lengths, bond angles, and torsion angles, which are essential for computational modeling and docking studies. mdpi.comresearchgate.net

Parameter Description Typical Finding in Analogues
Crystal SystemThe geometric arrangement of atoms in the crystal.Varies (e.g., Triclinic) mdpi.com
Space GroupThe symmetry group of the crystal.Varies (e.g., P-1) mdpi.com
Molecular PackingArrangement of molecules in the unit cell.Stabilized by intermolecular H-bonds and π-π stacking. researchgate.net
Ring PlanarityThe deviation of atoms from the mean plane of the ring system.The thienopyrimidine core is generally planar.
Co-crystal InsightsStructure of the compound bound to a biological target.Reveals key binding interactions and mechanism of action. nih.gov

Infrared (IR) and Mass Spectrometry for Comprehensive Structural Confirmation and Complex Analysis

Infrared (IR) spectroscopy and Mass Spectrometry (MS) are essential techniques for the structural confirmation of newly synthesized compounds.

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show absorption bands corresponding to the C-H stretching of the ethyl group and the aromatic rings, C=C and C=N stretching vibrations within the heterocyclic core, and C-S bond vibrations. nih.gov A key feature would be the S-H stretching vibration of the thiol group, which is typically a weak band. In cases where the thione tautomer is present, a strong C=S stretching band would be observed. researchgate.net

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues about the structure. The electron impact (EI) or electrospray ionization (ESI) mass spectrum of this compound (C₈H₈N₂S₂) would show a molecular ion peak (M⁺) at m/z 196.29. scbt.com Due to the natural abundance of the ³⁴S isotope, an M+2 peak with a characteristic intensity (approximately 4.4% of the M⁺ peak for one sulfur atom, and ~8.8% for two) would also be observed, confirming the presence of two sulfur atoms in the molecule. Fragmentation patterns would likely involve the loss of the ethyl group or cleavage of the pyrimidine ring.

Technique Expected Observation Structural Confirmation
IR Spectroscopy C-H stretching (aliphatic/aromatic), C=N, C=C stretching, S-H stretching (thiol form), C=S stretching (thione form). nih.govresearchgate.netConfirms the presence of the ethyl group, the thienopyrimidine core, and the thiol/thione functional group.
Mass Spectrometry Molecular ion peak (M⁺) at m/z 196. scbt.com Characteristic M+2 isotope peak for two sulfur atoms. Fragmentation corresponding to loss of ethyl or other moieties.Confirms the molecular formula and provides evidence of the compound's constituent parts.

Spectroscopic Investigations of Thiol-Thione Tautomerism and Equilibrium Dynamics

A significant feature of mercapto-substituted nitrogen heterocycles like this compound is their ability to exist in two tautomeric forms: the thiol form and the thione form. researchgate.net This dynamic equilibrium, known as thiol-thione tautomerism, can significantly influence the compound's chemical properties and biological activity. researchgate.net

The equilibrium between the two forms can be investigated using various spectroscopic methods, particularly UV-Vis and NMR spectroscopy. The thione tautomer typically exhibits a strong absorption band at a longer wavelength (300-400 nm) in the UV-Vis spectrum, corresponding to the n→π* transition of the C=S chromophore. In contrast, the thiol tautomer absorbs at a shorter wavelength (below 300 nm). researchgate.net

The position of the tautomeric equilibrium is highly dependent on the solvent. grafiati.comresearcher.life Polar solvents tend to favor the more polar thione form, while the thiol form may be more predominant in nonpolar solvents. researcher.life NMR spectroscopy can also be used to study this equilibrium, as the chemical shifts of protons and carbons near the tautomerizing group (e.g., the N-H proton in the thione form vs. the S-H proton in the thiol form) will differ significantly. Theoretical studies using density functional theory (DFT) are often employed to calculate the relative energies of the tautomers, frequently showing that the thione form is the more stable species in the gas phase. nih.gov This interplay between the two forms is crucial, as the tautomerization process can be a key step in chemical reactions, such as the formation of S-substituted derivatives where the thiol form acts as the nucleophile. researchgate.net

Tautomeric Form Key Structural Feature Spectroscopic Signature (UV-Vis) Favored In
Thiol Form -SH group, Aromatic pyrimidine ringAbsorption < 300 nm (π→π) researchgate.netNonpolar solvents researcher.life
Thione Form C=S group, N-H group, Non-aromatic pyrimidine ringAbsorption > 300 nm (n→π) researchgate.netPolar solvents researcher.life

Emerging Research Applications and Future Opportunities for Thienopyrimidine Scaffolds

Role as a Versatile Chemical Building Block in Complex Heterocyclic Synthesis

The 6-Ethylthieno[2,3-d]pyrimidine-4-thiol scaffold is a valuable starting material for the synthesis of more complex heterocyclic systems. The reactivity of the thieno[2,3-d]pyrimidine (B153573) core, particularly at the 4-position, allows for extensive chemical modification. The thiol group (-SH) is a key functional handle that can undergo a variety of chemical transformations, making it a cornerstone for building molecular diversity.

Key reactions that demonstrate its utility as a building block include:

S-Alkylation and S-Arylation: The thiol group can be readily alkylated or arylated to introduce a wide range of substituents. This is a common strategy to modify the compound's steric and electronic properties, which is crucial for tuning its biological activity. For example, reaction with various alkyl halides in the presence of a base can yield a library of 4-(alkylthio) derivatives. nih.gov

Nucleophilic Substitution: The thiol group can be displaced by various nucleophiles. Often, the corresponding 4-oxo derivative is first converted to a more reactive 4-chloro intermediate by treatment with reagents like phosphorus oxychloride. nih.govnih.gov This 4-chloro-6-ethylthieno[2,3-d]pyrimidine (B1349432) can then react with a diverse set of nucleophiles, including amines, phenols, and other thiols, to generate large libraries of 4-substituted derivatives. nih.govnih.govmdpi.com This approach is fundamental in structure-activity relationship (SAR) studies. nih.gov

Oxidation: The thiol group can be oxidized to form disulfide bridges or further oxidized to sulfonic acids, providing another layer of chemical diversification.

Cyclization Reactions: The thiol group, in conjunction with other functionalities on the scaffold or on an introduced side chain, can participate in intramolecular cyclization reactions to form new fused heterocyclic rings. For instance, reaction with bifunctional reagents can lead to the formation of triazolothienopyrimidine systems. ekb.eg

The versatility of the thieno[2,3-d]pyrimidine scaffold is a central theme in its synthesis chemistry, allowing access to a wide array of polysubstituted derivatives. nih.gov The construction of the pyrimidine (B1678525) ring onto a pre-formed thiophene (B33073) is a common synthetic strategy, often starting from 2-aminothiophene precursors. nih.govekb.eg

Table 1: Examples of Complex Heterocycles Synthesized from Thienopyrimidine Intermediates

Starting Intermediate Reagent/Reaction Type Resulting Heterocyclic System
4-Chlorothienopyrimidine Amines (e.g., N-methylpiperazine) 4-Aminothienopyrimidine derivatives mdpi.com
4-Chlorothienopyrimidine Phenols / Alcoholic KOH 4-(Aryloxy)thienopyrimidine derivatives nih.gov
2-Hydrazinylthienopyrimidine Formic Acid Triazolothienopyrimidine derivatives ekb.eg
Thienopyrimidine-2,4-dithione Glycosyl Halides S-Glycoside analogues nih.gov

Potential Applications in Advanced Materials Science Research

While the primary focus of research on thienopyrimidine scaffolds has been in medicinal chemistry, their inherent structural and electronic properties suggest potential applications in advanced materials science. researchgate.net The fused aromatic system of this compound provides a rigid, planar π-conjugated core. Such characteristics are highly sought after in the design of organic electronic materials.

Potential areas of application include:

Organic Semiconductors: The thieno[2,3-d]pyrimidine nucleus, being an electron-rich heterocyclic system, could be incorporated into larger conjugated molecules for use in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs). The ability to tune its electronic properties through substitution on the pyrimidine and thiophene rings is a significant advantage. Related thienothiophene structures are already recognized as valuable building blocks for electronic materials due to their stability and charge-transport properties. mdpi.com

Organic Dyes and Pigments: The extended π-system of the scaffold can act as a chromophore. By attaching electron-donating and electron-accepting groups, derivatives of this compound could be developed as functional dyes for applications such as dye-sensitized solar cells (DSSCs) or as components in fluorescent probes.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms within the pyrimidine ring and the sulfur atom of the thiol group can act as coordination sites for metal ions. This allows the scaffold to be used as a multitopic organic linker for the construction of coordination polymers or MOFs. These materials have potential applications in gas storage, catalysis, and sensing.

The exploration of thienopyrimidines in materials science is still in its early stages, representing a significant opportunity for future research. researchgate.net

Utility in Modern Analytical Chemistry Methodologies

The structural features of this compound also lend themselves to potential applications in analytical chemistry. The development of selective and sensitive sensors for environmental and biological analytes is a continuous area of research.

Chemosensors for Metal Ions: The thiol group is well-known for its ability to bind strongly and selectively to heavy and transition metal ions, such as mercury, lead, copper, and gold. Upon binding of a metal ion, the electronic properties of the entire π-conjugated thienopyrimidine system would be perturbed. This perturbation could result in a measurable change in its absorption (colorimetric sensing) or emission (fluorescent sensing) properties, forming the basis of a chemosensor.

Electrochemical Sensors: The scaffold can be electrochemically active. Derivatives could be immobilized onto electrode surfaces to create modified electrodes for the electrochemical detection of specific analytes. The interaction of the analyte with the thienopyrimidine derivative would lead to a change in the electrochemical signal (e.g., current or potential).

Derivatizing Agents in Chromatography: The thiol group can be used as a reactive handle to tag molecules that lack a suitable chromophore or fluorophore, enabling their detection in techniques like High-Performance Liquid Chromatography (HPLC).

Future Directions and Unexplored Avenues in Drug Discovery and Chemical Biology Research

The thienopyrimidine scaffold remains a highly promising platform in drug discovery, primarily due to its success as a "hinge-binding" motif in various protein kinase inhibitors. nih.govnih.gov Future research is poised to build upon this foundation and explore new biological space.

Unexplored avenues and future directions include:

Targeting Novel Kinase Families: While many thienopyrimidine derivatives have been developed against well-established cancer targets like EGFR and VEGFR, there are over 500 kinases in the human kinome, many of which remain underexplored as drug targets. nih.govresearchgate.net Future work could focus on designing selective inhibitors for kinases implicated in other diseases, such as neuroinflammation, metabolic disorders, or infectious diseases.

Development of Covalent Inhibitors: The thiol group in this compound or other reactive groups strategically placed on the scaffold could be used to design covalent inhibitors. These inhibitors form a permanent bond with a specific amino acid residue (like cysteine) in the target protein's active site, which can lead to increased potency and prolonged duration of action.

Targeted Protein Degradation (PROTACs): The thienopyrimidine scaffold can serve as the "warhead" that binds to a target protein of interest. This unit can then be chemically linked to a ligand for an E3 ubiquitin ligase, creating a Proteolysis Targeting Chimera (PROTAC). This bifunctional molecule brings the target protein into proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome. This is a cutting-edge therapeutic modality that eliminates the target protein rather than just inhibiting it.

Fragment-Based Drug Discovery (FBDD): The core thienopyrimidine structure can be used as a starting fragment in FBDD campaigns. By identifying low-affinity binding of the core fragment to a protein target, medicinal chemists can "grow" the fragment by adding chemical functionalities to improve binding affinity and selectivity, leading to the development of novel lead compounds.

Exploration of Non-Kinase Targets: The structural similarity to purines makes thienopyrimidines potential ligands for other purine-binding proteins, such as topoisomerases, phosphodiesterases, and polymerases. nih.gov Recent studies have investigated thienopyrimidine derivatives as inhibitors of Helicobacter pylori's respiratory complex I and as topoisomerase II inhibitors, highlighting the potential to expand beyond kinase targets. nih.govnih.gov

Table 2: Future Research Directions for the Thienopyrimidine Scaffold

Research Avenue Rationale and Objective Potential Impact
Novel Kinase Inhibitors Target kinases beyond oncology (e.g., in neuroinflammation, metabolic disease). New treatments for a wider range of diseases.
PROTAC Development Use the scaffold as a warhead to induce targeted protein degradation. Overcome drug resistance and target previously "undruggable" proteins.
Chemical Biology Probes Synthesize derivatives with fluorescent or photo-affinity labels. Tools to study biological pathways and validate new drug targets.
Non-Kinase Targets Exploit purine (B94841) bioisosterism to target enzymes like topoisomerases or polymerases. nih.gov Development of new classes of anti-infective and anticancer agents. nih.gov

Q & A

Q. What are the standard synthetic routes for preparing 6-ethylthieno[2,3-d]pyrimidine-4-thiol, and how can intermediates be optimized for yield?

Answer: The synthesis typically involves cyclization of 2-amino-4-ethylthiophene-3-carbonitrile derivatives with thiourea or thiolating agents under reflux conditions. A key intermediate, 2-amino-6-ethyl-5-iodothieno[2,3-d]pyrimidin-4(3H)-one , is generated, which reacts with arylthiols via nucleophilic substitution (e.g., using NaH/DMF) to introduce thiol groups . Optimization strategies include:

  • Temperature control : Refluxing in formic acid for 16–18 hours improves cyclization efficiency (85% yield reported) .
  • Catalyst selection : Pd/C–Cu-mediated alkynylation in methanol enhances regioselectivity for C–C bond formation .
  • Purification : Cold-water washing and hexane recrystallization minimize impurities .

Q. How do researchers address solubility challenges in characterizing this compound derivatives?

Answer: Solubility issues in polar solvents (e.g., water, methanol) are common due to the hydrophobic ethyl and thiol groups. Mitigation approaches include:

  • Derivatization : Introducing sulfonyl or carboxylate groups via reactions with aryl boronic acids under Cu–TiO₂ catalysis improves aqueous solubility .
  • Co-solvent systems : DMSO:water (1:1) or ethanol:THF mixtures enhance solubility for NMR analysis .
  • HPLC conditions : Reverse-phase C18 columns with acetonitrile/0.1% TFA gradients resolve peaks effectively .

Advanced Research Questions

Q. What mechanistic insights explain contradictory bioactivity results in thieno[2,3-d]pyrimidine derivatives targeting P2Y12 receptors?

Answer: Discrepancies arise from substituent positioning and conformational flexibility :

  • Steric effects : Bulky groups at the 6-ethyl position reduce binding affinity to P2Y12R by ~30% compared to smaller substituents .
  • Electronic effects : Electron-withdrawing groups (e.g., -CF₃) enhance blood-brain barrier penetration but decrease metabolic stability .
  • Validation : Radiolabeled PET tracers (e.g., carbon-11 derivatives) quantify receptor occupancy in vivo, resolving false positives from in vitro assays .

Q. How can computational modeling guide the design of this compound analogs for dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibition?

Answer:

  • Docking studies : Molecular dynamics simulations reveal that N-{4-[(2-amino-6-ethyl-4-oxo-thienopyrimidin-5-yl)thio]benzoyl}-L-glutamic acid adopts a planar conformation, enabling simultaneous TS/DHFR binding via π-π stacking with Phe31 (TS) and hydrogen bonding with Asp29 (DHFR) .
  • QSAR models : LogP values >2.5 correlate with improved cellular uptake but increased hepatotoxicity risks .
  • Synthetic validation : Postulated mechanisms are tested via UV-vis spectroscopy under TiO₂ catalysis to monitor electron-hole pair separation and charge transfer .

Experimental Design & Data Analysis

Q. What strategies resolve conflicting NMR data for thieno[2,3-d]pyrimidine regioisomers?

Answer:

  • 2D NMR : HSQC and NOESY distinguish between C-5 and C-6 substitution patterns. For example, a singlet at δ 6.79 ppm (¹H NMR) coupled with a carbon shift at δ 115.32 ppm (¹³C NMR) confirms C-5 arylthiol attachment .
  • X-ray crystallography : Single-crystal structures of 2-Amino-5-[(3-chlorophenyl)sulfanyl]-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one validate regiochemistry (CCDC deposition recommended) .

Q. How are in vivo pharmacokinetic studies designed for this compound derivatives?

Answer:

  • Dosing : Intravenous administration (1 mg/kg in saline) and oral gavage (5 mg/kg in 0.5% methylcellulose) are compared to assess bioavailability .
  • Metabolite profiling : LC-MS/MS identifies major metabolites (e.g., sulfoxide derivatives) in plasma and liver microsomes .
  • Toxicology : Histopathology of liver/kidney tissues after 28-day repeated dosing detects hepatocyte vacuolation or tubular necrosis .

Methodological Advances

Q. What green chemistry approaches improve the sustainability of thieno[2,3-d]pyrimidine synthesis?

Answer:

  • Solvent-free mechanochemistry : Ball-milling thiourea with 2-amino-4-ethylthiophene-3-carbonitrile reduces waste by 70% compared to traditional reflux .
  • Photocatalysis : UV-irradiated Cu–TiO₂ systems achieve 92% yield in cross-coupling reactions, avoiding toxic Pd catalysts .
  • Water as a solvent : Microwave-assisted reactions in water at 150°C for 30 minutes minimize organic solvent use .

Q. How are sp³-hybridized carbons introduced into the thieno[2,3-d]pyrimidine scaffold for 3D diversity?

Answer:

  • Mannich reactions : Condensation with formaldehyde and piperazine generates sp³-rich 2,7-diazaspiro[3.5]nonane derivatives .
  • Reductive amination : Sodium cyanoborohydride reduces imine intermediates to install ethylamino groups at C-4 .

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